molecular formula C21H17NO B4084423 1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one

Cat. No.: B4084423
M. Wt: 299.4 g/mol
InChI Key: VGSCNZBYIBZKLV-UHFFFAOYSA-N
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Description

1-(9-Benzyl-9H-carbazol-3-yl)ethan-1-one is a carbazole derivative featuring a benzyl group at the 9-position and an acetyl moiety at the 3-position of the carbazole scaffold. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science . The benzyl substitution enhances steric bulk and may influence electronic properties through conjugation, while the acetyl group contributes to planarity and intermolecular interactions.

Properties

IUPAC Name

1-(9-benzylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-15(23)17-11-12-21-19(13-17)18-9-5-6-10-20(18)22(21)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSCNZBYIBZKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9-Benzyl-9H-carbazol-3-YL)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

a. 1-(9-Octyl-9H-carbazol-3-yl)ethanone (CAS 4196-91-2)

  • Molecular Formula: C₂₂H₂₇NO (MW: 321.46 Da)
  • Key Differences: The octyl chain at the 9-position increases hydrophobicity (logP ≈ 6.0) compared to the benzyl group, enhancing solubility in non-polar solvents but reducing π-π stacking in solid-state applications .
  • Applications : Longer alkyl chains improve processability in organic semiconductors but may reduce fluorescence quantum yield due to increased rotational freedom .

b. 1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one (Compound 3)

  • Molecular Formula: C₂₀H₂₃NO (MW: 293.41 Da)
  • Synthesis : Prepared via modified literature procedures, yielding a "gummy liquid" with distinct NMR profiles (δ 8.74 ppm for the acetyl proton) .
  • Properties : LogP = 5.91, indicating moderate lipophilicity. The hexyl chain balances solubility and rigidity, making it suitable for OLED layers .

c. 1-(9-Methyl-9H-carbazol-3-yl)ethanone (CAS 1484-05-5)

  • Molecular Formula: C₁₅H₁₃NO (MW: 223.27 Da)
  • However, it offers less stabilization of the carbazole core, leading to lower thermal stability .

Analogues with Aromatic Substituents

a. 1-(9H-Carbazol-3-yl)ethan-1-one (CAS 3215-37-0)

  • Molecular Formula: C₁₄H₁₁NO (MW: 209.24 Da)
  • Key Differences : Lacks the 9-benzyl group, resulting in reduced molecular weight and lower steric bulk. This compound exhibits stronger intermolecular π-π interactions, leading to higher melting points but lower solubility in organic solvents .
  • Applications : Used as a precursor in synthesizing more complex carbazole derivatives .

b. 9-Acetylcarbazole (CAS 574-39-0)

  • Structure : Similar to the target compound but without substitution at the 9-position.
  • Impact of Benzyl Group : The benzyl group in 1-(9-Benzyl-9H-carbazol-3-yl)ethan-1-one enhances fluorescence intensity by ~20% compared to 9-acetylcarbazole, likely due to extended conjugation and reduced aggregation quenching .

Halogenated and Heterocyclic Derivatives

a. 1-(3-Chloro-9H-carbazol-9-yl)ethanone (CAS 10336-16-0)

  • Molecular Formula: C₁₄H₁₀ClNO (MW: 243.69 Da)
  • Comparison : Chlorine at the 3-position introduces electron-withdrawing effects, reducing electron density on the carbazole ring. This alters optoelectronic properties, shifting absorption maxima to shorter wavelengths compared to the benzyl derivative .

b. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone

  • Synthesis : Single-crystal X-ray studies confirm planar geometry (R factor = 0.066), with the ethyl group providing moderate steric hindrance. The methylbenzoyl moiety enhances charge transfer, making it suitable for photovoltaic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) logP Key Properties/Applications Reference
This compound C₂₁H₁₇NO 299.37 ~4.5 High fluorescence, OLEDs
1-(9-Octyl-9H-carbazol-3-yl)ethanone C₂₂H₂₇NO 321.46 ~6.0 Organic semiconductors
1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one C₂₀H₂₃NO 293.41 5.91 Soluble in organic solvents
9-Acetylcarbazole C₁₄H₁₁NO 209.24 ~3.8 Precursor for synthesis
1-(3-Chloro-9H-carbazol-9-yl)ethanone C₁₄H₁₀ClNO 243.69 ~4.2 Blue-shifted absorption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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